molecular formula C16H20N2O4S3 B2888794 5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide CAS No. 941972-12-9

5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide

Cat. No. B2888794
CAS RN: 941972-12-9
M. Wt: 400.53
InChI Key: KJGNQMVFLVTHNG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and quinoline rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .

Scientific Research Applications

Antitumor Activity

A study by McCarroll et al. (2007) highlights the synthesis of antitumor compounds, including those with arylsulfonyl moieties, which demonstrate selective in vitro inhibition of cancer cell lines, particularly of colon and renal origin. This suggests potential applications of 5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide in cancer research and treatment (McCarroll et al., 2007).

Cerebrovasodilation and Anticonvulsant Effects

Research by Barnish et al. (1981) on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides describes their potential cerebrovasodilatory and anticonvulsant activities. This indicates possible applications in neurological disorders and seizure management (Barnish et al., 1981).

Cytotoxicity Studies

The study by Arsenyan et al. (2016) on aminomethylselenopheno[3,2-b]thiophene sulfonamides, which are structurally related, examines their cytotoxicity against various cancer cell lines. This research can inform the development of similar compounds like 5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide for cancer treatment (Arsenyan et al., 2016).

Environmentally Friendly Chemistry

The work by Xia et al. (2016) discusses the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, an approach that is environmentally benign. This research could be relevant for developing sustainable synthesis methods for compounds like 5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide (Xia et al., 2016).

Biochemical Applications

Mahadevan et al. (1996) synthesized compounds with zinc(II)-specific fluorophores, showcasing the potential for biochemical applications, such as imaging or sensing in biological studies, for similar sulfonamide-based compounds (Mahadevan et al., 1996).

Drug Metabolism Studies

Zmijewski et al. (2006) explored the use of biaryl-bis-sulfonamides in drug metabolism, which could be relevant for understanding the metabolic pathways and implications of compounds like 5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide in pharmaceutical contexts (Zmijewski et al., 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain a sulfonamide group work by inhibiting the growth of bacteria .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being developed as a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S3/c1-3-14-7-9-16(23-14)25(21,22)17-13-6-8-15-12(11-13)5-4-10-18(15)24(2,19)20/h6-9,11,17H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGNQMVFLVTHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide

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